molecular formula C16H34BrO2P B14752803 Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide CAS No. 1834-01-1

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide

Cat. No.: B14752803
CAS No.: 1834-01-1
M. Wt: 369.32 g/mol
InChI Key: KPWHTSFQPHOMLU-UHFFFAOYSA-M
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Description

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C14H30BrO2P. It is a phosphonium salt that features a phosphonium cation with tributyl groups and a 2-ethoxy-2-oxoethyl substituent, paired with a bromide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide can be synthesized through a reaction involving tributylphosphine and ethyl bromoacetate. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide anion can be replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium cation can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The compound can add to unsaturated substrates, such as alkenes and alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a phosphonium cyanide derivative, while oxidation might produce a phosphine oxide .

Scientific Research Applications

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The cation can engage in electrostatic interactions, hydrogen bonding, and covalent bonding with nucleophilic sites on target molecules. These interactions can alter the structure and function of the target molecules, leading to various chemical and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is unique due to its combination of tributyl groups and a 2-ethoxy-2-oxoethyl substituent. This structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

1834-01-1

Molecular Formula

C16H34BrO2P

Molecular Weight

369.32 g/mol

IUPAC Name

tributyl-(2-ethoxy-2-oxoethyl)phosphanium;bromide

InChI

InChI=1S/C16H34O2P.BrH/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

KPWHTSFQPHOMLU-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC(=O)OCC.[Br-]

Origin of Product

United States

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